molecular formula C11H17N5O4 B10952069 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(2-methylpropanoyl)oxy]ethanimidamide

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(2-methylpropanoyl)oxy]ethanimidamide

Cat. No.: B10952069
M. Wt: 283.28 g/mol
InChI Key: BGMUUEZLSYKCPX-UHFFFAOYSA-N
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Description

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with nitro and dimethyl groups, and an ethanimidamide moiety linked to an isobutyryloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.

    Formation of the Ethanimidamide Moiety: This involves the reaction of the nitrated and dimethylated pyrazole with an appropriate amidine precursor.

    Attachment of the Isobutyryloxy Group: The final step involves esterification or amidation reactions to attach the isobutyryloxy group to the ethanimidamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups using appropriate electrophiles and catalysts.

    Hydrolysis: The isobutyryloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, aryl halides, strong bases.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of (1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with aromatic residues in proteins, leading to inhibition or activation of enzymatic activity. The isobutyryloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Similar pyrazole ring structure but with a benzoic acid moiety instead of an ethanimidamide.

    1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Similar pyrazole ring structure but with an ethanone moiety instead of an ethanimidamide.

Uniqueness

(1Z)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N’-(ISOBUTYRYLOXY)ETHANIMIDAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and isobutyryloxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

IUPAC Name

[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] 2-methylpropanoate

InChI

InChI=1S/C11H17N5O4/c1-6(2)11(17)20-14-9(12)5-15-8(4)10(16(18)19)7(3)13-15/h6H,5H2,1-4H3,(H2,12,14)

InChI Key

BGMUUEZLSYKCPX-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C(C)C)/N)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C(C)C)N)C)[N+](=O)[O-]

Origin of Product

United States

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